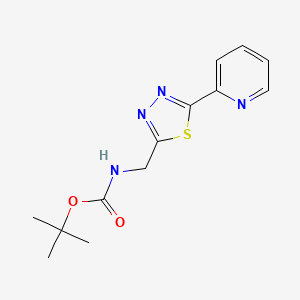

tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate

Description

tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-2-yl group at the 5-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety at the 2-position. The Boc group enhances solubility and stability during synthetic processes, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitors and enzyme-targeting agents .

Properties

Molecular Formula |

C13H16N4O2S |

|---|---|

Molecular Weight |

292.36 g/mol |

IUPAC Name |

tert-butyl N-[(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)methyl]carbamate |

InChI |

InChI=1S/C13H16N4O2S/c1-13(2,3)19-12(18)15-8-10-16-17-11(20-10)9-6-4-5-7-14-9/h4-7H,8H2,1-3H3,(H,15,18) |

InChI Key |

AFJCYVOTZJIICZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(S1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds and as a protecting group for amines .

Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its structural features make it a useful tool for exploring the activity of various biological targets.

Medicine: In medicinal chemistry, tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine and thiadiazole rings may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Molecular weight calculated based on formula C₁₂H₁₆N₄O₂S.

Key Differences and Implications

Heterocyclic Core Modifications

- 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: The sulfur atom in the thiadiazole core (target compound) enhances lipophilicity and π-π stacking interactions compared to the oxygen-containing oxadiazole (4a). This difference correlates with improved membrane permeability in thiadiazole derivatives .

Thiadiazole vs. Thiazole :

Substituent Effects

- Pyridin-2-yl vs. Fluorophenyl Groups :

- The pyridin-2-yl group in the target compound provides a rigid, planar structure favorable for interactions with aromatic residues in enzyme active sites. In contrast, fluorophenyl substituents (e.g., in compound 12) enhance metabolic stability and bioavailability through fluorine’s electron-withdrawing effects .

- Imidazole-carbonyl substituents (as in ) introduce hydrogen-bonding and metal-chelating capabilities, broadening antimicrobial applications .

Boc-Protection Strategy

- The Boc group in the target compound and its analogs (e.g., 4a, 12) simplifies purification and prevents unwanted side reactions during multi-step syntheses. However, its removal under acidic conditions (e.g., HCl/MeOH in ) is critical for generating bioactive amines .

Biological Activity

Tert-Butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate is a synthetic compound characterized by a unique molecular structure that combines a tert-butyl group with a pyridinyl-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of the compound suggest that it may interact with various biological targets, making it a candidate for drug development.

- Molecular Formula: C13H16N4O2S

- Molecular Weight: 292.36 g/mol

- Functional Groups:

- Tert-butyl group (provides stability and solubility)

- Carbamate group (known for its versatility in organic synthesis)

- Thiadiazole and pyridine rings (often associated with pharmacological activities)

Antimicrobial and Antifungal Properties

Compounds containing thiadiazole and pyridine structures have been extensively studied for their biological activities. Research indicates that similar compounds can act as inhibitors of specific enzymes or receptors in biological systems. For instance:

- Antimicrobial Activity: Several studies have reported the antimicrobial properties of thiadiazole derivatives. The presence of the pyridine ring enhances the compound's ability to inhibit bacterial growth.

- Antifungal Activity: Thiadiazole derivatives have shown efficacy against various fungal strains, suggesting that tert-butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate may exhibit similar properties.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been documented in various studies. For example:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the inhibition of caspases, which are critical enzymes in the apoptotic pathway. A study demonstrated that related compounds effectively inhibited caspase activity, leading to reduced cell viability in tumor cell lines .

Case Studies

- Inhibition of Caspases:

- Renal Ischemia/Reperfusion Study:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 5-(Pyridin-2-yl)-1,3,4-thiadiazole | Structure | Antimicrobial activity |

| 1-(Pyridin-2-yl)-3-methylthiosemicarbazone | Structure | Anticancer properties |

| 5-Amino-1,3,4-thiadiazole | Structure | Potential anti-inflammatory effects |

The structural similarities between these compounds and tert-butyl ((5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methyl)carbamate suggest that they may share similar mechanisms of action and biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.